N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S3.ClH/c28-22(19-7-3-12-27(19)34(29,30)21-9-4-17-32-21)26(11-5-10-25-13-15-31-16-14-25)23-24-18-6-1-2-8-20(18)33-23;/h1-2,4,6,8-9,17,19H,3,5,7,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIXGDBORXEQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CCCN3CCOCC3)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C_{17}H_{20}N_{4}O_{3}S_{2}
Molecular Weight : 396.50 g/mol
CAS Number : Not specified in the sources.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been noted for its potential as a cyclin-dependent kinase (CDK) inhibitor , which may influence cell cycle regulation and apoptosis in cancer cells .
Anticancer Properties
Research has indicated that derivatives of benzothiazole, similar to the compound , exhibit significant anticancer activity . For instance, studies on benzothiazole acylhydrazones have demonstrated their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis and disrupting cell division .
The specific compound's structure suggests it may enhance these effects due to the presence of the thiophene and morpholine groups, which can modulate interactions with biological targets.
Antiseizure and Analgesic Effects
Recent investigations into related pyrrolidine derivatives have shown promising results in antiseizure and analgesic activity . For example, compounds similar to this compound were evaluated using models like maximal electroshock (MES) and pentylenetetrazole-induced seizures. These studies revealed effective protection against seizures at specific dosages .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on sodium and calcium channels, critical components in neuronal excitability and neurotransmission. Preliminary results suggest that at concentrations around 100 µM, the compound exhibits significant inhibition of sodium channels .
Case Studies
A focused series of studies have been conducted on similar compounds to assess their drug-like properties . These studies typically involve evaluating pharmacokinetics, toxicity profiles, and efficacy in various biological models. The findings indicate that modifications to the benzothiazole scaffold can lead to enhanced biological activity .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{17}H_{20}N_{4}O_{3}S_{2} |
| Molecular Weight | 396.50 g/mol |
| Anticancer Activity | Induces apoptosis |
| Antiseizure Activity | Effective in MES model |
| Sodium Channel Inhibition | >50% at 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
